

A Comprehensive Technical Guide on the Structure-Activity Relationship (SAR) of ABBV-318

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Compound of Interest		
Compound Name:	ABBV-318	
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This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies that led to the discovery of **ABBV-318**, a potent dual inhibitor of the voltage-gated sodium channels Nav1.7 and Nav1.8. This document outlines the molecular design, experimental protocols, and key findings that guided the optimization of the lead compounds.

ABBV-318, chemically known as (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone, emerged from a dedicated effort to develop a selective, CNS-penetrant, and orally active Nav1.7 blocker for the treatment of pain.[1] The research also focused on mitigating off-target effects, such as hERG channel inhibition and phospholipidosis, which were challenges with initial lead compounds.[1] A significant outcome of these studies was the identification of ABBV-318 as a dual inhibitor, also potently blocking Nav1.8, another crucial target in pain pathways.[1]

Core Structure-Activity Relationship Insights

The SAR exploration for the 2-substituted quinoline and quinolone series focused on several key regions of the molecular scaffold to enhance potency, selectivity, and pharmacokinetic properties. The general structure consists of a central quinoline core, a linker, and a substituted aromatic ring.



The optimization process involved systematic modifications to the quinoline core, the amide moiety at the 2-position, and the ether-linked pyridine ring. The introduction of a fluorine atom in the pyrrolidine ring was a critical step in improving the overall profile of the molecule.

Quantitative SAR Data

The following tables summarize the quantitative data from the SAR studies, highlighting the impact of structural modifications on the inhibitory activity against human Nav1.7 and Nav1.8 channels, as well as the off-target hERG channel.

Table 1: Impact of Modifications on the Pyrrolidine Moiety

Compound	R Group on Pyrrolidine	hNav1.7 IC50 (μM)	hNav1.8 IC50 (μΜ)	hERG IC50 (μM)
Analog 1	Н	3.5	4.2	>30
Analog 2	(R)-3-F	2.8	3.8	>30
Analog 3	(S)-3-F	4.1	5.0	>30
Analog 4	3,3-di-F	5.2	6.1	>30

Table 2: Influence of the Pyridine Ring Substitution

Compound	X Group on Pyridine	hNav1.7 IC50 (μΜ)	hNav1.8 IC50 (μΜ)	hERG IC50 (μM)
Analog 5	Н	10.2	12.5	>30
ABBV-318	5-CF3	2.8	3.8	>30
Analog 6	5-Cl	4.5	5.8	>30
Analog 7	5-CH3	8.9	10.1	>30

Table 3: Selectivity Profile of ABBV-318



Target	IC50 (nM)
hNav1.7	1.1
hNav1.8	3.8
hERG	25
Nav1.5	>33

Note: Data presented are compiled from published research.[2][3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development of **ABBV-318**.

- 1. Whole-Cell Patch-Clamp Electrophysiology for Nav Channels:
- Cell Lines: Human embryonic kidney (HEK293) cells stably expressing human Nav1.7 or Nav1.8 channels were used.
- Procedure: Whole-cell voltage-clamp recordings were performed at room temperature. Cells
 were held at a holding potential of -120 mV. To assess tonic block, voltage steps to 0 mV
 were applied to elicit sodium currents. For use-dependent block, a train of depolarizing
 pulses was applied.
- Data Analysis: The concentration of the compound required to inhibit 50% of the sodium current (IC50) was determined by fitting the concentration-response data to a Hill equation.
- 2. hERG Channel Inhibition Assay:
- Cell Line: HEK293 cells stably expressing the hERG potassium channel.
- Procedure: Whole-cell patch-clamp recordings were performed. The cells were held at -80 mV, and a depolarizing pulse to +20 mV was applied to activate the hERG current, followed by a repolarizing step to -50 mV to measure the tail current.

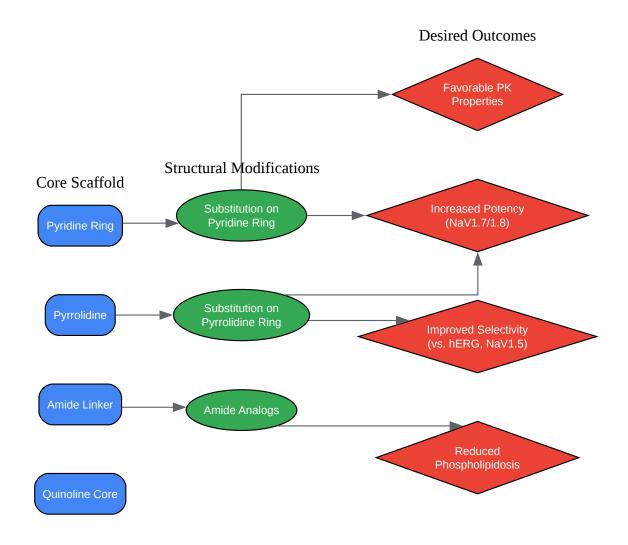


- Data Analysis: The IC50 value was calculated by measuring the reduction in the hERG tail current at various compound concentrations.
- 3. In Vivo Efficacy Models:
- Inflammatory Pain Model: Complete Freund's Adjuvant (CFA) was injected into the hind paw of rodents to induce inflammation. Mechanical allodynia was assessed using von Frey filaments.
- Neuropathic Pain Model: Chronic constriction injury (CCI) of the sciatic nerve was performed on rodents to induce neuropathic pain. Thermal hyperalgesia and mechanical allodynia were measured.
- Drug Administration: ABBV-318 was administered orally.
- Outcome Measures: The reversal of pain behaviors was quantified and compared to vehicletreated controls.

Visualizing the SAR and Development Pathway

The following diagrams illustrate the logical relationships in the SAR studies and the overall workflow of the **ABBV-318** discovery program.

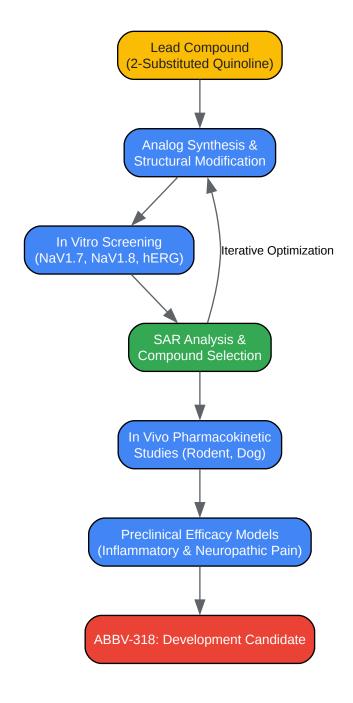




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Caption: Logical flow of the structure-activity relationship studies for ABBV-318.





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